4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid
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Overview
Description
4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a cyano group, a fluoro substituent, and a benzylamino group attached to the benzoic acid core. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the cyano and fluoro groups through nucleophilic aromatic substitution.
Amidation: Formation of the benzylamino group through reaction with benzylamine.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogen exchange reactions involving the fluoro group.
Hydrolysis: Conversion of the cyano group to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving cyano and fluoro groups.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluoro groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluoro-benzoic acid: Lacks the benzylamino group.
3-Fluoro-6-(N-benzylamino)-benzoic acid: Lacks the cyano group.
4-Cyano-6-(N-benzylamino)-benzoic acid: Lacks the fluoro group.
Uniqueness
4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid is unique due to the combination of cyano, fluoro, and benzylamino groups, which can impart distinct chemical and biological properties. This combination might enhance its utility in specific applications, such as selective binding to biological targets or unique reactivity in chemical synthesis.
Properties
IUPAC Name |
2-(benzylamino)-4-cyano-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-13-7-12(15(19)20)14(6-11(13)8-17)18-9-10-4-2-1-3-5-10/h1-7,18H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVDTLBHCQDWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C#N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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